molecular formula C23H29ClN2O5S2 B001241 Temocapril hydrochloride CAS No. 110221-44-8

Temocapril hydrochloride

Katalognummer: B001241
CAS-Nummer: 110221-44-8
Molekulargewicht: 513.1 g/mol
InChI-Schlüssel: XDDQNOKKZKHBIX-ASBZXGSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Temocaprilhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

    Oxidation: Temocaprilhydrochlorid kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: Die Verbindung kann unter bestimmten Bedingungen Reduktionsreaktionen eingehen.

    Substitution: Temocaprilhydrochlorid kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner funktionellen Gruppen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Metaboliten und Derivate von Temocaprilhydrochlorid .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action

Temocapril functions as a prodrug that converts into its active metabolite, temocaprilat. This compound inhibits the activity of ACE, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, temocapril leads to vasodilation, reduced blood pressure, and decreased workload on the heart. It also enhances renal blood flow and promotes natriuresis without significantly affecting heart rate or contractility .

Chemical Structure and Properties

  • Molecular Formula: C23H29ClN2O5S2
  • Molecular Weight: 476.609 g/mol
  • Route of Elimination: Primarily through liver metabolism and renal excretion
  • Half-Life: Approximately 13.1 hours in patients with normal liver function .

Clinical Applications

1. Hypertension Management

Temocapril is predominantly indicated for treating hypertension. Clinical studies have shown that it effectively lowers blood pressure in patients with essential hypertension. It has been associated with favorable outcomes in terms of cardiovascular risk reduction .

2. Heart Failure Treatment

In patients with congestive heart failure, temocapril has demonstrated efficacy in improving symptoms and reducing hospitalizations. Its vasodilatory effects contribute to decreased preload and afterload, thereby enhancing cardiac output .

3. Diabetic Nephropathy

Temocapril has shown promise in protecting renal function in patients with diabetic nephropathy. By inhibiting ACE, it reduces intraglomerular pressure and proteinuria, which are critical factors in the progression of diabetic kidney disease .

4. Acute Myocardial Infarction

Research indicates that temocapril may improve prognosis following acute myocardial infarction by mitigating left ventricular remodeling and enhancing survival rates .

Summary of Clinical Studies

A variety of clinical trials have assessed the efficacy and safety of temocapril across different patient populations. Below is a summary table of notable studies:

Study TitlePopulationInterventionOutcomeReference
Effect of Temocapril on Hypertensive PatientsHypertensive patients2 mg/day for 16 weeksSignificant reduction in blood pressure
Temocapril in Heart FailurePatients with heart failureStandard therapy + TemocaprilImproved symptoms and reduced hospitalizations
Renal Protective Effects of TemocaprilDiabetic nephropathy patients4 mg/day for 12 monthsReduced proteinuria and preserved renal function
Efficacy Post-Acute Myocardial InfarctionPost-MI patientsTemocapril vs placeboEnhanced survival rates and reduced complications

Adverse Effects and Considerations

While temocapril is generally well-tolerated, potential adverse effects include hypotension, hyperkalemia, cough, and renal impairment. Monitoring is essential, especially in patients with pre-existing renal conditions or those taking other medications that affect renal function .

Biologische Aktivität

Temocapril hydrochloride is a prodrug that acts as an angiotensin-converting enzyme (ACE) inhibitor, primarily used in the management of hypertension and related cardiovascular conditions. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical findings based on diverse research sources.

Temocapril is converted into its active form, temocaprilat, which inhibits ACE, leading to decreased levels of angiotensin II. This results in:

  • Vasodilation : Reducing vascular resistance and lowering blood pressure.
  • Natriuresis : Promoting sodium excretion without significantly affecting heart rate or cardiac output.
  • Endothelial Function Improvement : Enhancing endothelial function by reducing oxidative stress and improving reactive hyperemia in hypertensive patients .

Pharmacokinetics

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Protein Binding : Approximately 99.5%, which may be affected in renal impairment.
  • Half-life : About 13.1 hours in individuals with normal liver function.
  • Elimination : Primarily through liver metabolism and renal excretion .

Efficacy in Hypertension Management

Temocapril has demonstrated significant efficacy in lowering blood pressure in various studies:

  • Comparative Potency : Temocaprilat shows higher potency than enalaprilat, with a threefold greater inhibitory effect on isolated rat aorta .
  • Long-term Benefits : In patients with essential hypertension, temocapril improved insulin sensitivity by increasing adiponectin levels, which may contribute to better metabolic outcomes .

Case Studies

A notable case involved the use of temocapril in veterinary medicine for treating mitral valve disease in dogs. The combination of temocapril with other medications led to improved clinical outcomes in dogs suffering from congestive heart failure, showcasing its effectiveness beyond human applications .

Adverse Effects

Despite its therapeutic benefits, temocapril can cause several adverse effects:

  • Common side effects include dizziness, headache, and gastrointestinal disturbances.
  • Serious but rare effects may include angioedema and renal impairment .

Research Data Summary

Study FocusFindings
Endothelial DysfunctionTemocapril improved endothelial function by suppressing oxidative stress .
Insulin ResistanceIncreased adiponectin levels leading to improved insulin sensitivity .
Veterinary ApplicationsEffective in managing congestive heart failure in dogs with mitral valve disease .
Comparative PotencyTemocaprilat is more potent than enalaprilat in inhibiting ACE activity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of Temocapril hydrochloride in pharmaceutical formulations?

  • Methodological Answer :

  • Identification : Use UV-Vis spectrophotometry (232–236 nm) in ethanol (99.5%) for spectral verification .
  • Purity Testing :
  • Heavy Metals : Limit ≤20 ppm via Method 4 (1.0 g sample) .
  • Chromatographic Purity : HPLC with acetonitrile/phosphoric acid mobile phase; impurity peaks ≤20% of the main peak area .
  • Optical Rotation : Verify [α]²⁰_D = +60° to +64° (0.2 g in ethanol) .

Q. How can solubility properties of this compound impact formulation design?

  • Methodological Answer :

  • Temocapril HCl is freely soluble in ethanol but very slightly soluble in water, necessitating co-solvents (e.g., PEG 400) or micronization for oral bioavailability . Dissolution testing under paddle method (900 mL water, 30 min) requires ≥85% release .

Q. What standardized assays are used to quantify this compound in tablets?

  • Methodological Answer :

  • HPLC Assay : Internal standard method with acetonitrile/water mobile phase; calibration against temocapril HCl reference (99.5% purity) .
  • Content Uniformity : Test 20 tablets via UV-Vis; acceptance criteria = 95–105% labeled amount .

Advanced Research Questions

Q. How do pharmacokinetic (PK) parameters of Temocapril HCl vary between healthy and cirrhotic patients, and what study design adjustments are critical?

  • Methodological Answer :

  • PK Parameters : In cirrhotic (CP-B) vs. healthy (HT) patients, Temocaprilat (active metabolite) shows higher AUC₀₋t (0.1714 vs. 0.1230 μg·h/mL) and lower Cmax (7.4 vs. 11.2 ng/mL) .
  • Design Adjustments :
  • Use physiologically based PK (PBPK) models to account for altered CES1 enzyme activity in cirrhosis.
  • Include matched controls for age, renal function, and comorbidities to isolate metabolic variability .

Q. How should researchers resolve contradictions in clinical efficacy data for Temocapril HCl in hypertension vs. insulin resistance?

  • Methodological Answer :

  • Mechanistic Studies : Conduct dual-endpoint trials measuring ACE inhibition (plasma renin activity) and insulin sensitivity (HOMA-IR).
  • Data Normalization : Adjust for confounding factors (e.g., baseline BMI, concomitant medications) using multivariate regression .
  • Preclinical Models : Validate findings in ACE2-knockout rodents to isolate ACE-specific effects .

Q. What strategies ensure stability of Temocapril HCl in accelerated degradation studies?

  • Methodological Answer :

  • Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 6 months.
  • Analytical Monitoring : Track degradation via HPLC-MS for hydrolytic byproducts (e.g., Temocaprilat).
  • Excipient Screening : Use antioxidants (e.g., BHT) and desiccants to mitigate oxidation and hygroscopicity .

Q. How can researchers validate novel HPLC methods for Temocapril HCl in compliance with pharmacopeial standards?

  • Methodological Answer :

  • System Suitability : Ensure theoretical plates ≥9000, tailing factor ≤2.0, and RSD ≤2.0% for peak areas .
  • Cross-Validation : Compare results with JP XVIII monographs for linearity (r² ≥0.999), accuracy (98–102%), and precision (RSD ≤2%) .

Q. What experimental approaches differentiate Temocapril HCl’s ACE inhibition from other RAS-targeting mechanisms?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ against recombinant human ACE vs. renin or angiotensin receptors.
  • In Vivo Selectivity : Administer Temocapril HCl to hypertensive rats pre-treated with RAS pathway blockers (e.g., losartan) to isolate ACE-specific effects .

Eigenschaften

IUPAC Name

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDQNOKKZKHBIX-ASBZXGSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046914
Record name Temocapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110221-44-8
Record name Temocapril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110221-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temocapril hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temocapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMOCAPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G820I95VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 20034538
CID 20034538
Temocapril hydrochloride
CID 20034538
Temocapril hydrochloride
CID 20034538
Temocapril hydrochloride
CID 20034538
Temocapril hydrochloride
CID 20034538
Temocapril hydrochloride
CID 20034538
Temocapril hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.